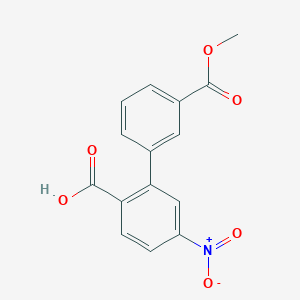
2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid (2-MPC-4-NB) is an organic acid that is used in a wide range of scientific research applications. It is a white, crystalline solid that is stable at room temperature and has a molecular weight of 254.2 g/mol. 2-MPC-4-NB has a melting point of 170-172°C and a boiling point of 350°C. It is soluble in water but insoluble in ether and ethanol. 2-MPC-4-NB is a common reagent in organic synthesis, and is used in a variety of biochemical and physiological studies.
Mecanismo De Acción
2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% acts as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). CYP2C9 is responsible for the metabolism of a wide range of drugs, including anticoagulants, anti-inflammatory drugs, and anticonvulsants. By inhibiting CYP2C9, 2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% can increase the concentration of these drugs in the bloodstream, potentially leading to increased efficacy of certain drugs.
Biochemical and Physiological Effects
2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme CYP2C9, as mentioned above. In addition, 2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% has been shown to inhibit the activity of the enzyme cytochrome P450 3A4 (CYP3A4). CYP3A4 is responsible for the metabolism of a wide range of drugs, including statins, antiretrovirals, and immunosuppressants. By inhibiting CYP3A4, 2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% can increase the concentration of these drugs in the bloodstream, potentially leading to increased efficacy of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and is easy to obtain. It is also a versatile reagent, and can be used in a wide range of organic synthesis reactions. In addition, 2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% can be used in a variety of biochemical and physiological studies, as it has a wide range of biochemical and physiological effects.
However, there are some limitations to the use of 2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% in laboratory experiments. It is a relatively unstable compound, and must be stored at low temperatures to prevent degradation. In addition, it is not soluble in many solvents, and must be used in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for the use of 2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% in scientific research. One potential direction is the use of 2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% in drug discovery and development. By inhibiting the activity of CYP2C9 and CYP3A4, 2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% could potentially be used to increase the efficacy of certain drugs. In addition, 2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% could be used to develop new compounds with novel biochemical and physiological effects. Another potential direction is the use of 2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% in biotechnology applications. It could be used to develop new enzymes for use in biotechnological processes, or to modify existing enzymes for increased efficiency. Finally, 2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% could be used to develop new compounds for use in medical diagnostics and therapeutics.
Métodos De Síntesis
2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% can be synthesized by a number of methods. The most common method is the reaction of 3-methoxycarbonylphenylhydrazine with 4-nitrobenzoic acid in the presence of an acid catalyst. This reaction produces the desired product in high yields. Other methods of synthesis include the reaction of 4-nitrobenzoic anhydride with 3-methoxycarbonylphenylhydrazine, and the reaction of 4-nitrobenzaldehyde with 3-methoxycarbonylphenylhydrazine.
Aplicaciones Científicas De Investigación
2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it is a versatile and efficient way to produce a wide range of compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, 2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% is used in biochemical and physiological studies, as it has a wide range of biochemical and physiological effects.
Propiedades
IUPAC Name |
2-(3-methoxycarbonylphenyl)-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c1-22-15(19)10-4-2-3-9(7-10)13-8-11(16(20)21)5-6-12(13)14(17)18/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXQBHHSPOHAKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690695 |
Source


|
| Record name | 3'-(Methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261955-07-0 |
Source


|
| Record name | 3'-(Methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrobenzoic acid, 95%](/img/structure/B6404985.png)



